Boc-Beta-T-Butyl-L-Alanine

Beschreibung

BenchChem offers high-quality Boc-Beta-T-Butyl-L-Alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Beta-T-Butyl-L-Alanine including the price, delivery time, and more detailed information at info@benchchem.com.

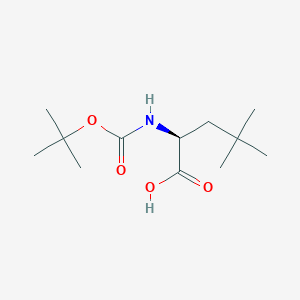

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Beta-T-Butyl-L-Alanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-β-tert-butyl-L-alanine, commonly referred to as Boc-Beta-T-Butyl-L-Alanine, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structural features, namely the bulky tert-butyl group on the β-carbon and the acid-labile Boc protecting group on the amine, impart valuable properties such as enhanced stability and solubility, making it a crucial building block for complex peptides and bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Boc-Beta-T-Butyl-L-Alanine.

Chemical Properties and Structure

Boc-Beta-T-Butyl-L-Alanine is a white to off-white powder, characterized by its tert-butoxycarbonyl (Boc) protected amino group and a neopentyl side chain.[2] This structure provides steric hindrance while maintaining reactivity, a desirable characteristic in medicinal chemistry.[2]

Structure

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid

Synonyms: Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine[2]

Chemical Formula: C₁₂H₂₃NO₄

Molecular Weight: 245.32 g/mol

CAS Number: 79777-82-5

Chemical Structure:

Caption: Chemical structure of Boc-Beta-T-Butyl-L-Alanine.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Beta-T-Butyl-L-Alanine is presented in the table below. It is important to note that while some data is available for the specific compound, other values are predicted or derived from closely related analogs like Boc-L-alanine and Boc-beta-alanine due to limited direct experimental data.

| Property | Value | Source/Note |

| Appearance | White to off-white powder | [2] |

| Boiling Point | 364.4 °C at 760 mmHg | |

| Melting Point | 76-79 °C (for Boc-beta-alanine) | [3] (Value for a related compound) |

| pKa | 4.46 ± 0.10 (Predicted for Boc-beta-alanine) | (Value for a related compound) |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] (Data for D-enantiomer) |

| Optical Rotation | [α]D²⁰ = -14 ± 2º | [2] |

| Storage | Store at 0 - 8 °C | [2] |

Experimental Protocols

Synthesis of Boc-Protected Amino Acids (General Protocol)

This protocol describes the synthesis of a Boc-protected amino acid from the corresponding free amino acid. This can be adapted for the synthesis of Boc-Beta-T-Butyl-L-Alanine from β-tert-butyl-L-alanine.

Materials:

-

L-amino acid (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Dissolve the L-amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate.

-

Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected amino acid.[5]

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-Beta-T-Butyl-L-Alanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a general workflow for a single coupling cycle in Boc-SPPS.

Workflow for a Single Coupling Cycle in Boc-SPPS:

References

Physicochemical characteristics of Boc-Beta-T-Butyl-L-Alanine

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Beta-T-Butyl-L-Alanine

Introduction

N-tert-Butoxycarbonyl-β-tert-butyl-L-alanine, commonly referred to as Boc-Beta-T-Butyl-L-Alanine, is a non-natural, protected amino acid derivative. Its structure incorporates two bulky tert-butyl groups: one in the Boc protecting group on the amine and another on the β-carbon of the alanine side chain. This unique structural feature imparts significant steric hindrance, making it a valuable building block in peptide synthesis and medicinal chemistry.[1][]

This compound is particularly utilized for steric modulation in the design of peptidomimetics and for creating complex peptide structures.[1][] The Boc protecting group provides stability during synthetic steps and can be readily removed under moderately acidic conditions, a cornerstone of solid-phase and solution-phase peptide synthesis.[] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its applications in research and drug development.

Physicochemical and Identification Properties

The identity and purity of Boc-Beta-T-Butyl-L-Alanine are established through a combination of its unique physical constants and structural identifiers. These properties are summarized in the tables below.

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [] |

| Synonyms | Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine | [1][] |

| CAS Number | 79777-82-5 | [1] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][] |

| Molecular Weight | 245.32 g/mol | [] |

| InChI Key | PUQVQDMFCAGQQB-QMMMGPOBSA-N | [] |

| Canonical SMILES | CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | [] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [1][] |

| Purity | ≥98% (HPLC), ≥99.5% (Chiral HPLC) | [1][][] |

| Boiling Point | 364.4°C at 760 mmHg | [] |

| Density | 1.048 g/cm³ | [] |

| Optical Rotation | [α]D20 = -14 ± 2° | [1] |

| Storage Conditions | 0 - 8 °C | [1][] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and quality control of Boc-Beta-T-Butyl-L-Alanine. The following sections describe standard procedures for its synthesis and analysis.

Synthesis of Boc-Beta-T-Butyl-L-Alanine

The standard method for preparing N-Boc protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4]

Methodology:

-

Dissolution: The starting material, L-Beta-T-Butyl-Alanine (1.0 equivalent), is dissolved in a 1:1 mixture of an organic solvent (e.g., 1,4-Dioxane or THF) and water.[4]

-

Basification: A base, such as sodium hydroxide (NaOH, 1.5 equivalents), is added to the solution to deprotonate the amino group, enhancing its nucleophilicity.[4] The mixture is stirred until the amino acid is fully dissolved.

-

Boc-Protection: The reaction mixture is cooled to 0°C in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise while maintaining the temperature.[4]

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[4]

-

Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled and acidified to a pH of 2-3 with 1M HCl to protonate the carboxylic acid.[4]

-

Extraction and Purification: The product is extracted from the acidic aqueous layer using a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product.[4]

Analytical Characterization

To ensure the identity, purity, and structural integrity of Boc-Beta-T-Butyl-L-Alanine, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation.[5]

3.2.1. Purity Determination by HPLC

A reverse-phase HPLC (RP-HPLC) method is typically used to assess the purity of Boc-protected amino acids.[5]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the compound is dissolved in the mobile phase or a suitable solvent mixture.

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid, TFA) is commonly used.

-

Detection: The eluent is monitored at a wavelength of approximately 214-220 nm.

-

-

Analysis: The sample is injected onto the column. The purity is calculated by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram.[6]

3.2.2. Structural Verification by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of Boc-protected amino acids.[5]

Methodology:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked, tuned, and shimmed to ensure magnetic field homogeneity.[5]

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. The characteristic singlet from the nine equivalent protons of the Boc group's tert-butyl moiety is expected around 1.4 ppm.[5]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Key signals include those from the quaternary and methyl carbons of the Boc group, as well as the carbamate carbonyl carbon.[5]

-

Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phase and baseline correction). Chemical shifts are referenced to the residual solvent peak. The signals are then assigned to the corresponding atoms in the molecular structure to confirm its identity.[5]

Applications in Drug Development and Research

Boc-Beta-T-Butyl-L-Alanine serves as a specialized building block in the synthesis of peptides and peptidomimetics.[1][] Its primary role is to introduce steric bulk at a specific position within a peptide sequence, which can influence the molecule's conformation, stability, and biological activity.

-

Peptide Synthesis: It is a key component in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group acts as a temporary protecting group for the N-terminus, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[1][]

-

Pharmaceutical Development: This derivative is used in the development of novel peptide-based therapeutics. By incorporating this bulky, non-natural amino acid, researchers can design peptides with enhanced resistance to enzymatic degradation, improved stability, and potentially altered receptor binding affinities.[1] It has been utilized as a building block for bioactive molecules targeting conditions such as neurological disorders and cancer.[1]

-

Biotechnology and Materials Science: Its applications extend to creating modified proteins to improve enzyme activity or stability and in the development of novel polymers that require specific amino acid sequences for enhanced properties.[1]

References

Boc-Beta-T-Butyl-L-Alanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Beta-T-Butyl-L-Alanine (CAS: 79777-82-5), a key building block in modern peptide synthesis and pharmaceutical research. This document details its chemical properties, applications, and general experimental protocols for its use, tailored for professionals in the field of drug development and biochemical research.

Core Compound Identification

| Identifier | Value |

| Chemical Name | (2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Synonyms | Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine |

| CAS Number | 79777-82-5 |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

Physicochemical and Quantitative Data

A summary of the key quantitative data for Boc-Beta-T-Butyl-L-Alanine is presented below, offering a snapshot of its physical and chemical characteristics.

| Property | Value | Source |

| Appearance | White to off-white powder | [] |

| Purity | ≥ 99.5% (Chiral HPLC) | [][] |

| Boiling Point | 364.4°C at 760 mmHg | [] |

| Density | 1.048 g/cm³ | [] |

| Storage Temperature | 2-8 °C | [] |

Applications in Research and Development

Boc-Beta-T-Butyl-L-Alanine is a non-natural, protected amino acid derivative widely utilized for its unique structural properties. The presence of a bulky tert-butyl group on the side chain and the acid-labile Boc (tert-butoxycarbonyl) protecting group on the α-amine makes it a valuable reagent in several advanced applications.

-

Peptide Synthesis : As a bulky amino acid, it is used for steric modulation in the design of peptidomimetics.[] The Boc protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain.[] The protecting group's stability under neutral or basic conditions and its easy removal under mild acidic conditions make it ideal for complex synthetic schemes.[]

-

Pharmaceutical and Drug Development : This compound serves as a critical building block in the synthesis of bioactive molecules.[3] It is particularly noted for its role in developing therapeutics for neurological disorders and cancer.[3] The steric hindrance provided by the tert-butyl group can influence the conformation of peptides, potentially enhancing their biological activity, stability, or binding affinity to therapeutic targets.[3]

-

Materials Science : There is growing interest in using amino acid derivatives like Boc-Beta-T-Butyl-L-Alanine in the development of novel polymers where specific amino acid sequences can confer enhanced material properties.[3]

Experimental Protocols

While specific, detailed experimental protocols for every application of Boc-Beta-T-Butyl-L-Alanine are proprietary or context-dependent, the following section outlines a generalized, representative protocol for its use in Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for adding an amino acid like Boc-Beta-T-Butyl-L-Alanine to a resin-bound peptide chain.

1. Resin Preparation:

- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the first amino acid.

- Swell the resin in an appropriate solvent, typically Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

- Wash the resin multiple times with the solvent to remove any impurities.

2. Boc Deprotection:

- To remove the Boc protecting group from the N-terminus of the resin-bound peptide, treat the resin with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[4]

- The reaction is usually complete within 30 minutes at room temperature. The products of this reaction are isobutylene and carbon dioxide, which are volatile.[]

- Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc groups.

3. Neutralization:

- Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as 10% Diisopropylethylamine (DIEA) in DCM.[4]

- This step is crucial to free the N-terminal amine for the subsequent coupling reaction.

- Wash the resin again with DCM to remove excess base.

4. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Boc-Beta-T-Butyl-L-Alanine (typically 2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DCC) in a suitable solvent like DMF or DCM.[4]

- Add an activating base such as DIEA or HOBt to the solution to facilitate the formation of the activated amino acid ester.

- Add the activated amino acid solution to the neutralized resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

- Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test).

5. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

6. Washing:

- After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

- The resin is now ready for the next deprotection and coupling cycle.

7. Cleavage and Final Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF).[5] This step requires specialized equipment and safety precautions.

Visualized Workflow and Relationships

The following diagrams illustrate the key molecular structure and a typical experimental workflow involving Boc-Beta-T-Butyl-L-Alanine.

Caption: Key functional groups of Boc-Beta-T-Butyl-L-Alanine.

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

References

Stability and Storage of Boc-Beta-T-Butyl-L-Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Beta-T-Butyl-L-Alanine, a valuable building block in peptide synthesis and pharmaceutical development, possesses two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the side-chain carboxyl group. The integrity of this molecule is paramount for the successful synthesis of target peptides and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage and handling conditions for Boc-Beta-T-Butyl-L-Alanine. Furthermore, it outlines a detailed experimental protocol for conducting forced degradation studies to assess its stability under various stress conditions, a critical step in drug development and process optimization. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes established principles of Boc-amino acid chemistry to provide a robust framework for its proper use and in-house stability evaluation.

Chemical Stability and Potential Degradation Pathways

The stability of Boc-Beta-T-Butyl-L-Alanine is primarily dictated by the lability of its two protecting groups, particularly the acid-sensitive Boc group. Boc-protected amino acids are generally stable under neutral and basic conditions, making them compatible with a wide range of synthetic transformations. However, they are susceptible to degradation under acidic conditions.

The two primary degradation pathways are:

-

Acid-Catalyzed Cleavage of the Boc Group: The Boc group is readily removed under acidic conditions to yield the free amine, with the concomitant formation of isobutylene and carbon dioxide. This is the most common and intended degradation pathway in synthetic applications but represents instability when unintended.

-

Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is also susceptible to cleavage under strongly acidic conditions, and to a lesser extent, under basic conditions, to yield the corresponding carboxylic acid.

These degradation pathways are visualized in the diagram below.

Solubility Profile of Boc-Beta-T-Butyl-L-Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-Beta-tert-butyl-L-alanine (Boc-Beta-T-Butyl-L-Alanine), a sterically hindered protected amino acid crucial for the synthesis of peptidomimetics and other specialized pharmaceutical compounds. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known solubility characteristics, provides a detailed experimental protocol for precise solubility determination, and presents logical workflows for solubility assessment.

Core Concepts in Solubility

The solubility of Boc-Beta-T-Butyl-L-Alanine is dictated by its molecular structure, which features a bulky, nonpolar tert-butyl group on the beta-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amine. These nonpolar moieties significantly influence its solubility profile, generally favoring organic solvents over aqueous media. The presence of the polar carboxylic acid group, however, allows for some interaction with more polar solvents. The principle of "like dissolves like" is central to predicting its solubility; solvents that can effectively solvate both the hydrophobic and polar regions of the molecule will exhibit the highest solubilizing capacity.

Quantitative and Illustrative Solubility Data

Precise, experimentally determined quantitative solubility data for Boc-Beta-T-Butyl-L-Alanine across a wide range of solvents is not extensively published in peer-reviewed literature. However, data for the corresponding D-enantiomer, Boc-beta-t-butyl-d-alanine, provides a strong indication of the L-enantiomer's solubility. The following table summarizes this available data and provides illustrative solubility information for other common laboratory solvents based on the general characteristics of Boc-protected amino acids.

It is critical to note that the data presented below, with the exception of Dimethyl Sulfoxide (DMSO), is illustrative and should be used as a guideline. Experimental verification is strongly recommended for any quantitative application.

| Solvent Family | Solvent | IUPAC Name | Polarity Index | Illustrative Solubility (mg/mL) at 25°C | Qualitative Description |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | ~100[1] | Soluble with sonication[1] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 50 | Freely Soluble | |

| Acetonitrile (ACN) | Acetonitrile | 5.8 | 10 - 30 | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 50 | Freely Soluble |

| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | > 30 | Soluble |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 5 - 15 | Sparingly Soluble |

| Ethanol (EtOH) | Ethanol | 4.3 | 2 - 10 | Sparingly Soluble | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | < 5 | Slightly Soluble | |

| Ketones | Acetone | Propan-2-one | 5.1 | 10 - 20 | Soluble |

| Aqueous | Water | Water | 10.2 | < 1 | Insoluble |

Note: The solubility value for DMSO is based on data for Boc-beta-t-butyl-d-alanine and may require ultrasonic treatment for complete dissolution.[1] General solubility of Boc-protected amino acids is observed in common peptide synthesis solvents like DMF and DCM.

Experimental Protocols

A precise and reproducible method for determining the solubility of a solid compound like Boc-Beta-T-Butyl-L-Alanine is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.

Protocol: Determination of Solubility via the Gravimetric Method

Objective: To determine the equilibrium solubility of Boc-Beta-T-Butyl-L-Alanine in a given solvent at a specified temperature.

Materials:

-

Boc-Beta-T-Butyl-L-Alanine (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Boc-Beta-T-Butyl-L-Alanine to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the evaporation vial in a drying oven at a temperature below the boiling point of the solvent or in a vacuum desiccator.

-

Evaporate the solvent completely until a constant weight of the solid residue is achieved.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation vial containing the dried Boc-Beta-T-Butyl-L-Alanine residue.

-

Calculation:

The solubility is calculated using the following formula:

Solubility (mg/mL) = [ (Weight of vial with residue) - (Weight of empty vial) ] / (Volume of supernatant withdrawn in mL)

Data Reporting:

-

Report the solubility in mg/mL or g/100 mL.

-

Specify the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of Boc-Beta-T-Butyl-L-Alanine and a general decision-making process for solvent selection.

References

Spectroscopic and Structural Elucidation of Boc-Beta-t-Butyl-L-Alanine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-beta-tert-butyl-L-alanine (Boc-Beta-t-Butyl-L-Alanine), a protected amino acid derivative utilized in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

Boc-Beta-t-Butyl-L-Alanine, systematically named 3-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid, is a non-proteinogenic amino acid. The presence of the bulky tert-butyl group on the beta-carbon provides steric hindrance, influencing the conformational properties of peptides incorporating this residue. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its use in stepwise peptide synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | [1] |

| Molecular Formula | C12H23NO4 | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| CAS Number | 856417-59-9 (racemic) | [1] |

| Appearance | Colorless or white to off-white solid/powder | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for Boc-Beta-t-Butyl-L-Alanine. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | COOH |

| ~6.5 | d | 1H | NH |

| ~4.0 | m | 1H | α-CH |

| ~2.4 | m | 2H | β-CH₂ |

| 1.44 | s | 9H | Boc (CH₃)₃ |

| 0.95 | s | 9H | t-Butyl (CH₃)₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | COOH |

| ~156.0 | Boc C=O |

| ~79.0 | Boc C(CH₃)₃ |

| ~55.0 | α-CH |

| ~40.0 | β-CH₂ |

| ~33.0 | t-Butyl C(CH₃)₃ |

| ~28.5 | Boc (CH₃)₃ |

| ~27.0 | t-Butyl (CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for Boc-Beta-t-Butyl-L-Alanine.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (carbamate) |

| ~3000-2800 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1160 | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of Boc-Beta-t-Butyl-L-Alanine.

| Adduct | m/z |

| [M+H]⁺ | 246.16998 |

| [M+Na]⁺ | 268.15192 |

| [M-H]⁻ | 244.15542 |

| [M+NH₄]⁺ | 263.19652 |

| [M+K]⁺ | 284.12586 |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for compounds such as Boc-Beta-t-Butyl-L-Alanine and are based on established methods for similar molecules.[1][3]

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Boc-Beta-t-Butyl-L-Alanine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for analysis.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

IR Data Acquisition

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Collection:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Collection:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Processing: The acquired data is processed to identify the molecular ion and other significant adducts. The high-resolution data allows for the determination of the elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like Boc-Beta-t-Butyl-L-Alanine.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Strategic Incorporation of Boc-Beta-T-Butyl-L-Alanine in Unnatural Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery and protein engineering. This technical guide provides an in-depth exploration of the role and application of N-α-Boc-Beta-T-Butyl-L-Alanine (Boc-β-tBu-L-Ala-OH), a sterically hindered building block, in the synthesis of novel peptides. We will detail its chemical properties, its impact on peptide conformation, and provide a comprehensive overview of the synthetic protocols required for its successful incorporation, including quantitative data on coupling efficiency and overall yield. Furthermore, this guide will illustrate the application of this UAA in a drug discovery workflow and provide detailed experimental procedures and analytical methods for the characterization of the resulting peptides.

Introduction to Unnatural Amino Acids and Boc-Beta-T-Butyl-L-Alanine

The 20 canonical amino acids form the fundamental basis of protein structure and function. However, the introduction of non-canonical or unnatural amino acids (UAAs) into peptide and protein sequences offers a powerful tool to enhance or introduce novel biological and chemical properties. These modifications can lead to peptides with increased proteolytic stability, constrained conformations, and improved therapeutic potential.

Boc-Beta-T-Butyl-L-Alanine is a protected β-amino acid characterized by a bulky tert-butyl group attached to the β-carbon. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), prized for its robustness in the synthesis of long and complex peptides. The unique steric bulk of the β-tert-butyl group makes this UAA a valuable tool for introducing conformational constraints and modulating the bioactivity of peptides.[1][]

Table 1: Physicochemical Properties of Boc-Beta-T-Butyl-L-Alanine [1][]

| Property | Value |

| Synonyms | Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine |

| CAS Number | 79777-82-5 |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white powder |

| Purity (Chiral HPLC) | ≥ 99.5% |

| Storage | 2-8 °C |

The Role of the Beta-T-Butyl Group in Peptide Design

The incorporation of the β-tert-butyl moiety into a peptide backbone has profound effects on its structure and, consequently, its function.

-

Steric Hindrance and Conformational Restriction: The bulky tert-butyl group restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures, such as turns and helices. This pre-organization can enhance binding affinity to biological targets.

-

Proteolytic Stability: The steric shield provided by the tert-butyl group can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Bioactivity: By inducing a specific conformation, the β-tert-butyl group can orient other pharmacophoric residues in a manner that optimizes their interaction with a receptor or enzyme active site.

Solid-Phase Peptide Synthesis (SPPS) with Boc-Beta-T-Butyl-L-Alanine

The incorporation of sterically hindered amino acids like Boc-Beta-T-Butyl-L-Alanine into a growing peptide chain via SPPS requires optimization of standard protocols to overcome the challenges posed by steric hindrance.

General Workflow for Boc-SPPS

The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling. The workflow is initiated by attaching the C-terminal amino acid to a solid support resin.

References

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butyloxycarbonyl (Boc) protecting group represents a pivotal moment in the history of chemical biology and drug discovery. Its introduction revolutionized peptide synthesis, transforming it from a prohibitively complex art into a systematic and robust scientific methodology. This technical guide provides an in-depth exploration of the discovery, underlying chemical principles, and practical application of Boc-protected amino acids, with a focus on their central role in solid-phase peptide synthesis (SPPS).

A Historical Perspective: The Dawn of a New Era in Peptide Synthesis

The mid-20th century witnessed a burgeoning interest in peptides as the profound biological roles of hormones and other small proteins were elucidated. However, the chemical synthesis of these biopolymers was a formidable challenge. A significant breakthrough occurred in 1957 when the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids was independently reported by two research groups. Louis A. Carpino first described the synthesis of the Boc group, while George W. Anderson and Arthur C. McGregor detailed its application in peptide synthesis.

The true transformative potential of Boc-protected amino acids was unleashed with the pioneering work of R. Bruce Merrifield in the early 1960s. Merrifield's development of solid-phase peptide synthesis (SPPS), a paradigm-shifting technique where the growing peptide chain is anchored to an insoluble polymer support, was perfectly complemented by the acid-labile nature of the Boc group. This powerful synergy allowed for the efficient and repetitive cycles of amino acid addition that define modern peptide synthesis. For this groundbreaking work, Merrifield was awarded the Nobel Prize in Chemistry in 1984.[1][2][3] The Boc/Bzl (tert-butyloxycarbonyl for α-amino protection and benzyl-based groups for side-chain protection) strategy became the cornerstone of early SPPS.[4]

The Chemistry of the Boc Protecting Group

The utility of the Boc group is rooted in its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet it can be readily and selectively removed under specific acidic conditions. This "orthogonal" stability is the lynchpin of its successful application in the multi-step, repetitive process of peptide synthesis.

Introduction of the Boc Group

The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[5][6][7] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.[5][8]

Removal of the Boc Group (Deprotection)

The acid-labile nature of the Boc group allows for its selective removal without affecting the more acid-stable side-chain protecting groups or the peptide-resin linkage. The deprotection is most commonly achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[5][9] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[5][10]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, cysteine, and methionine, scavengers are often added to the deprotection solution.[4][9]

Quantitative Data in Boc Chemistry

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

Table 1: Efficiency of Boc Protection of Amino Acids

| Amino Acid | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Alanine | (Boc)₂O | NaOH | Dioxane/Water | 2 | >95 |

| Leucine | (Boc)₂O | Na₂CO₃ | THF/Water | 3 | >98 |

| Phenylalanine | (Boc)₂O | TEA | Dioxane/Water | 2-4 | >97 |

| Serine | (Boc)₂O | NaOH | Acetone/Water | 4 | >90 |

Table 2: Efficiency of Boc Deprotection in SPPS

| Deprotection Reagent | Concentration in DCM | Scavenger | Reaction Time (min) | Deprotection Efficiency (%) |

| Trifluoroacetic acid (TFA) | 25-50% | Anisole | 20-30 | >99% |

| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 | >98% |

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS workflow is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support. Each cycle consists of three main steps: deprotection, neutralization, and coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Boc-Beta-T-Butyl-L-Alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Beta-T-Butyl-L-Alanine is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with unique structural and functional properties. The incorporation of a β-amino acid introduces a level of conformational constraint and resistance to enzymatic degradation not found in peptides composed solely of α-amino acids. The tert-butyl side chain provides significant steric bulk, which can be strategically employed to influence peptide folding, stability, and binding interactions.

These application notes provide a comprehensive overview of the use of Boc-Beta-T-Butyl-L-Alanine in Boc-SPPS, including detailed protocols, quantitative data, and troubleshooting guidelines. The information is intended to assist researchers in the successful synthesis and purification of peptides incorporating this sterically hindered amino acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-Beta-T-Butyl-L-Alanine is essential for its effective use in SPPS.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white powder |

| Purity (Chiral HPLC) | ≥ 99.5% |

| Storage | 2-8 °C |

Experimental Protocols

The following protocols outline the key steps for the incorporation of Boc-Beta-T-Butyl-L-Alanine into a growing peptide chain using manual Boc-SPPS. These protocols can be adapted for automated synthesizers with appropriate adjustments.

Resin Selection and Swelling

The choice of resin is critical for the success of SPPS. For C-terminal peptide acids, Merrifield or PAM resins are commonly used in Boc chemistry. For peptide amides, MBHA or BHA resins are the standards.

Protocol:

-

Place the desired amount of resin (typically 0.1-0.5 mmol/g substitution) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin (10-15 mL per gram of resin).

-

Gently agitate the resin for 30-60 minutes at room temperature.

-

Drain the solvent completely.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Agitate for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min) to remove residual acid.

Neutralization

The protonated N-terminus must be neutralized to the free amine before the next coupling step.

Protocol:

-

Wash the resin with isopropanol (IPA) (2 x 1 min) and then with DCM (3 x 1 min).

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3 x 1 min).

Coupling of Boc-Beta-T-Butyl-L-Alanine

Due to the steric hindrance of the beta-t-butyl group, efficient coupling requires optimized conditions. The use of a more potent coupling reagent and potentially longer coupling times or double coupling is recommended.

Protocol:

-

In a separate vessel, dissolve Boc-Beta-T-Butyl-L-Alanine (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature. Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test after 2 hours.

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended. Drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid cocktail.

Protocol: Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training. Trifluoromethanesulfonic acid (TFMSA) is a common alternative.

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides with sensitive residues like Cys, Met, or Trp, scavengers are essential. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]

-

Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Boc-Beta-T-Butyl-L-Alanine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₄ | [2] |

| Molecular Weight | 245.32 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity (Chiral HPLC) | ≥ 99.5% | |

| Storage Temperature | 2-8 °C | [2] |

Table 2: Typical Coupling Conditions and Performance for a Sterically Hindered Amino Acid

The following data is representative for the coupling of sterically hindered amino acids and can be used as a starting point for optimization. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hours) | Estimated Coupling Efficiency | Notes |

| DCC/HOBt | 3 : 3 : 3 | 4-6 | 85-95% | Standard, cost-effective method. May require longer reaction times for hindered residues. |

| HBTU/DIEA | 3 : 2.9 : 6 | 2-4 | >95% | Generally provides higher efficiency and faster kinetics than carbodiimide-based methods. |

| HATU/DIEA | 3 : 2.9 : 6 | 1-3 | >98% | Highly efficient for sterically hindered couplings, often minimizing the need for double coupling. |

| DIC/Oxyma | 3 : 3 : - | 2-4 | >95% | OxymaPure as an additive can reduce racemization and improve efficiency. |

Mandatory Visualizations

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance of Boc-Beta-T-Butyl-L-Alanine. | - Perform a double coupling. - Use a more potent coupling reagent (e.g., HATU). - Increase coupling time and monitor with the Kaiser test. |

| Low Final Peptide Yield | Incomplete coupling at multiple steps. Premature peptide cleavage from the resin. | - Optimize coupling conditions for each amino acid. - Use a more acid-stable resin linker (e.g., PAM resin). |

| Presence of Deletion Sequences in MS | Incomplete coupling. | - Implement capping with acetic anhydride after each coupling step to terminate unreacted chains. |

| Side Reactions during Cleavage | Alkylation of sensitive residues by carbocations. | - Use an optimized cleavage cocktail with appropriate scavengers (e.g., Reagent K).[1] |

| Difficulty in Purifying Crude Peptide | Aggregation of the hydrophobic peptide. | - Dissolve the crude peptide in a stronger solvent (e.g., neat TFA or formic acid) before dilution for HPLC. - Optimize the HPLC gradient and mobile phase additives. |

Conclusion

The successful incorporation of Boc-Beta-T-Butyl-L-Alanine into synthetic peptides requires careful consideration of its steric bulk. By optimizing coupling conditions, utilizing potent activating reagents, and employing appropriate monitoring techniques, researchers can effectively synthesize peptides with this unique building block. The protocols and data presented in these application notes provide a solid foundation for the development of novel peptides with enhanced stability and tailored biological activities.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-Beta-T-Butyl-L-Alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development, often imparting enhanced proteolytic stability, conformational rigidity, and improved pharmacological profiles. Boc-Beta-T-Butyl-L-Alanine (Boc-β-Ala(tBu)-OH) is a valuable building block that introduces a bulky, hydrophobic side chain, influencing peptide structure and function. This document provides a detailed protocol for the efficient coupling of Boc-Beta-T-Butyl-L-Alanine in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, which is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The tert-butyl ester on the β-alanine side chain is a permanent protecting group that is cleaved during the final deprotection and cleavage from the resin with strong acid, such as hydrofluoric acid (HF). The steric hindrance presented by the t-butyl group on the side chain necessitates optimized coupling conditions to ensure high efficiency.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Boc-Beta-T-Butyl-L-Alanine. While specific quantitative data for this particular derivative is not extensively published, the following table summarizes the general performance of common coupling reagents in SPPS, particularly for challenging couplings. This data is intended to guide the selection of an appropriate reagent.

| Coupling Reagent | Activating Species | Typical Yield (%) | Relative Reactivity | Key Advantages & Disadvantages |

| HATU | OAt-ester | 95-99 | Very High | Advantages: High reactivity, low racemization rates, effective for sterically hindered residues.[1] Disadvantages: Higher cost. |

| HBTU | OBt-ester | 90-95 | High | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be less effective than HATU for highly hindered couplings. |

| PyBOP | OBt-ester | 90-96 | High | Advantages: High coupling efficiency, avoids carcinogenic HMPA byproduct.[1] Disadvantages: Can be less effective than HATU for highly hindered couplings. |

| DCC/HOBt | OBt-ester | 85-92 | Moderate | Advantages: Cost-effective. Disadvantages: Lower reactivity, formation of insoluble dicyclohexylurea (DCU) byproduct. |

Experimental Protocols

This section details the recommended procedure for a single coupling cycle of Boc-Beta-T-Butyl-L-Alanine in a manual Boc-SPPS workflow. The protocol assumes a starting peptide-resin with a free N-terminal amine.

Materials and Reagents

-

Peptide-resin (e.g., Merrifield or PAM resin)

-

Boc-Beta-T-Butyl-L-Alanine

-

Coupling Reagent (HATU is recommended)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropyl alcohol (IPA)

-

Reagents for Kaiser test

Protocol for a Single Coupling Cycle

-

Resin Swelling: Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 30 minutes in a reaction vessel. Drain the solvent.

-

N-α-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2-5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.

-

Agitate for 20-30 minutes at room temperature.[2]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 10 minutes.

-

Drain and wash the resin with DCM (3x).

-

Alternatively, for sequences prone to aggregation, an in situ neutralization protocol can be employed during the coupling step.[3]

-

-

Coupling of Boc-Beta-T-Butyl-L-Alanine:

-

In a separate vessel, dissolve Boc-Beta-T-Butyl-L-Alanine (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

-

Monitor the reaction completion using the qualitative Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Recoupling (if necessary):

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat step 4 with a fresh solution of activated amino acid.

-

-

Capping (optional):

-

If the Kaiser test remains positive after recoupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

-

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Standard Anhydrous HF Cleavage:

-

Dry the fully synthesized peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to 0°C.

-

Condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

-

Mandatory Visualizations

Caption: Workflow for the incorporation of Boc-Beta-T-Butyl-L-Alanine in Boc-SPPS.

Caption: Logical relationships of protecting groups and reagents in Boc-SPPS.

References

Application Notes and Protocols for Boc Deprotection of Beta-T-Butyl-L-Alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Beta-T-Butyl-L-Alanine. This sterically hindered amino acid presents unique challenges in deprotection, and the following information offers guidance on standard procedures and key considerations for successful synthesis.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis and medicinal chemistry due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Beta-T-Butyl-L-Alanine is a non-proteinogenic amino acid characterized by a bulky tert-butyl group on its side chain, which can introduce significant steric hindrance. This steric bulk can influence the rate and efficiency of the Boc deprotection reaction, often necessitating optimized or more forcing conditions compared to less hindered amino acids.

The primary methods for Boc deprotection involve the use of strong acids, such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[2] The choice of reagent and conditions depends on the sensitivity of other functional groups in the molecule and the desired final salt form of the deprotected amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine with a strong acid like TFA or HCl proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1]

-

Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine.

-

Protonation of the Amine: The newly formed free amine is then protonated by the excess acid to yield the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

A potential complication of this mechanism is the reaction of the liberated tert-butyl cation with nucleophilic residues in the substrate, which can be mitigated by the use of scavengers.

Experimental Protocols

The following protocols are standard starting points for the deprotection of Boc-Beta-T-Butyl-L-Alanine. Due to the steric hindrance of the substrate, reaction times may need to be extended, and progress should be carefully monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and highly effective method for Boc deprotection, often providing clean and rapid conversion.[3]

Materials:

-

Boc-Beta-T-Butyl-L-Alanine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve Boc-Beta-T-Butyl-L-Alanine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 25-50% TFA in DCM (v/v) to the stirred solution. For sterically hindered substrates, starting with a higher concentration of TFA (e.g., 50%) is recommended.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Longer reaction times may be necessary for complete deprotection.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times).

-

The resulting product is the trifluoroacetate salt of Beta-T-Butyl-L-Alanine, which can often be used in the next step without further purification.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method provides the hydrochloride salt of the amine, which can be advantageous for purification by crystallization.[3][4]

Materials:

-

Boc-Beta-T-Butyl-L-Alanine

-

Anhydrous 1,4-Dioxane

-

4 M HCl in Dioxane solution

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Boc-Beta-T-Butyl-L-Alanine (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of 0.1-0.5 M) in a round-bottom flask.

-

To the stirred solution, add 4 M HCl in dioxane (5-10 eq) at room temperature.

-

Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time for completion.[2]

-

Upon completion, the hydrochloride salt of the product may precipitate. The product can be isolated by filtration and washing with a non-polar solvent like diethyl ether.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Data Presentation

| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Purity | Notes |

| TFA/DCM | 25-50% TFA in DCM, 0 °C to RT | 1-4 hours | >95% (for unhindered amino acids) | High | Highly effective and common method. May require longer reaction times for sterically hindered substrates.[3] |

| HCl/Dioxane | 4 M HCl in Dioxane, RT | 1-4 hours | >90% (for unhindered amino acids) | High | Yields the hydrochloride salt, which can aid in purification. May be slower than the TFA method.[2][3] |

| Thermal Deprotection | High temperature in a suitable solvent | Varies (minutes to hours) | Substrate dependent | Variable | An alternative for acid-sensitive substrates, though may not be suitable for all molecules. |

| Lewis Acid-Mediated | e.g., ZnBr₂ in DCM, RT | 1-4 hours | Good to excellent | Good | Milder alternative to strong protic acids. |

Mandatory Visualizations

Boc Deprotection Reaction Mechanism

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Workflow for Boc Deprotection

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Use of Boc-β-Alanine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and technical guidance for the utilization of N-α-tert-butyloxycarbonyl-β-alanine (Boc-β-Ala-OH) in solution-phase peptide synthesis (SPPS). While the request specified "Boc-Beta-T-Butyl-L-Alanine," it is likely that this refers to Boc-β-Ala-OH, as β-alanine is achiral and does not have a side chain requiring tert-butyl protection. The tert-butyl group is part of the Boc protecting group itself. Boc-β-Ala-OH is a valuable building block for introducing a flexible, three-carbon spacer into peptide backbones, influencing conformation and biological activity.[1]

Solution-phase peptide synthesis offers advantages for large-scale production and the synthesis of shorter peptides, allowing for the purification of intermediates at each step.[2] The protocols outlined below detail the coupling of Boc-β-Ala-OH to an amino acid ester and the subsequent deprotection of the Boc group for chain elongation.

Properties and Characteristics

A summary of the key properties of Boc-β-Ala-OH is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₄ | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Peptide Coupling of Boc-β-Ala-OH using DCC/HOBt

This protocol describes the coupling of Boc-β-Ala-OH to an amino acid ester (e.g., Glycine Methyl Ester Hydrochloride) using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method. This is a well-established and cost-effective method for peptide bond formation.[3]

Materials:

-

Boc-β-Ala-OH

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

5% Aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Neutralization of the Amino Component: a. Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add NMM or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.[3]

-

Activation of Boc-β-Ala-OH: a. In a separate flask, dissolve Boc-β-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in DCM to the cooled mixture. d. Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[3]

-

Coupling Reaction: a. Add the neutralized amine solution from step 1 to the activation mixture (from step 2) at 0 °C. b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]

-

Work-up and Purification: a. After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[3] b. Combine the filtrate and washings and transfer to a separatory funnel. c. Dilute the organic phase with ethyl acetate. d. Wash the solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3][4] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product. g. Purify the crude dipeptide by column chromatography on silica gel if necessary.[3][4]

Boc Deprotection

This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Deprotection Reaction: a. Dissolve the Boc-protected peptide in a solution of 50% TFA in DCM.[][6] b. Stir the reaction mixture at room temperature for 30 minutes.

-

Isolation of the Deprotected Peptide: a. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. b. Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.[2] c. Collect the solid precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[2] d. The resulting product can be used in the next coupling step after neutralization.

Quantitative Data

The following table summarizes typical yield ranges for the coupling and deprotection steps in solution-phase peptide synthesis. Actual yields will vary depending on the specific amino acids being coupled and the reaction conditions.

| Step | Reagents | Typical Yield Range | Key Considerations |

| Peptide Coupling | DCC/HOBt | 60-85% | The urea byproduct of DCC is insoluble in DCM and can be removed by filtration.[2][3] |

| Peptide Coupling | EDC/HOBt | 60-85% | The urea byproduct of EDC is water-soluble, which can simplify the work-up.[2] |

| Boc Deprotection | 50% TFA in DCM | >95% | The reaction is typically fast and clean. Scavengers may be needed for sensitive amino acids.[][6] |

Visualizations

Experimental Workflow for Peptide Coupling

Caption: Workflow for DCC/HOBt mediated peptide coupling.

Logical Flow of a Solution-Phase Peptide Synthesis Cycle

Caption: A single cycle of solution-phase peptide synthesis.

References

Applications of Boc-Beta-T-Butyl-L-Alanine in Drug Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Beta-T-Butyl-L-Alanine is a synthetic amino acid derivative that serves as a crucial building block in modern medicinal chemistry and drug development.[1][2] Characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a sterically demanding beta-tert-butyl side chain, this unnatural amino acid offers unique properties for the synthesis of peptidomimetics and other bioactive molecules.[3] The Boc group provides a reliable, acid-labile protecting group for the α-amino functionality, essential for controlled, stepwise peptide synthesis.[] The distinctive tert-butyl group introduces significant steric hindrance, which is instrumental in constraining the conformational flexibility of peptide backbones, enhancing metabolic stability, and improving the pharmacokinetic profiles of drug candidates.[1][5]

These attributes make Boc-Beta-T-Butyl-L-Alanine a valuable tool in the design of therapeutic agents, including protease inhibitors and modulators of protein-protein interactions. Its incorporation into peptide sequences can lead to enhanced biological activity and selectivity, making it a focal point of interest in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[1][5]

Key Applications in Drug Development

The unique structural features of Boc-Beta-T-Butyl-L-Alanine lend themselves to several critical applications in the field of drug discovery and development:

-

Peptidomimetics with Enhanced Stability: The bulky tert-butyl group can shield the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. This steric hindrance makes the resulting peptidomimetics more robust drug candidates.[1]

-

Constrained Peptides for Improved Potency: By restricting the conformational freedom of a peptide, the incorporation of Boc-Beta-T-Butyl-L-Alanine can lock the molecule into its bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and potency for its biological target.

-

Development of Protease Inhibitors: The specific steric and electronic properties of the beta-tert-butyl side chain can be exploited to design potent and selective inhibitors of proteases. For instance, it is used in the synthesis of inhibitors for enzymes like cathepsin S and caspases, which are implicated in various diseases.

-

Modulation of Protein-Protein Interactions: The defined conformations induced by this amino acid can be used to mimic secondary structures like β-turns, which are often crucial for mediating protein-protein interactions. This makes it a valuable tool for designing molecules that can disrupt disease-relevant biological pathways.

Quantitative Data Presentation

| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity vs. Cathepsin K | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Reference |

| BI-1124 | Cathepsin S | Enzymatic Assay | 7 | >40-fold | >40-fold | >40-fold | [6] |

This table illustrates the typical format for presenting quantitative data for a protease inhibitor. The data provided is for BI-1124, a known Cathepsin S inhibitor, and is intended for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the incorporation of Boc-Beta-T-Butyl-L-Alanine into peptide sequences are provided below. These protocols are based on standard solid-phase peptide synthesis (SPPS) techniques.

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.

Materials:

-

Boc-Beta-T-Butyl-L-Alanine

-

Merrifield resin (or other suitable resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt)

-

Other Boc-protected amino acids

-

Anhydrous Hydrogen Fluoride (HF) or TFMSA for cleavage

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-